molecular formula C12H16N2 B1267779 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 24107-34-4

2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B1267779
CAS No.: 24107-34-4
M. Wt: 188.27 g/mol
InChI Key: NOADPUWXDUIENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine is a prototypical 1,5-benzodiazepine derivative of significant interest in synthetic and medicinal chemistry research. It serves as a versatile synthetic intermediate and key scaffold for the development of novel bioactive molecules and functional materials . This compound is classically synthesized via the acid-catalyzed cyclocondensation of o-phenylenediamine and acetone . Researchers utilize this reaction as a model system for developing and testing new catalytic methodologies, including the use of heterogeneous catalysts like zeolites and doped carbon materials under mild conditions. As a core structure, it is a crucial precursor for the construction of various fused ring systems, such as triazolo-, oxadiazolo-, oxazino-, or furanobenzodiazepines, which are valuable in the search for new therapeutic agents . Derivatives of 1,5-benzodiazepines have also been investigated for applications beyond pharmacology, including their use as dyes for acrylic fibers . This product is intended for chemical synthesis and research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2,2,4-trimethyl-1,3-dihydro-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-8-12(2,3)14-11-7-5-4-6-10(11)13-9/h4-7,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOADPUWXDUIENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2NC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302984
Record name 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24107-34-4
Record name NSC155583
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIHYDRO-2,2,4-TRIMETHYL-1H-1,5-BENZODIAZEPINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Conventional Heating Method

The traditional synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine involves refluxing o-phenylenediamine with excess acetone in ethanol. This method, first reported in studies aiming to synthesize benzimidazoles, unexpectedly yielded the benzodiazepine derivative due to the condensation of two acetone molecules with the amine groups of the diamine.

Reaction Conditions and Optimization

In a typical procedure, o-phenylenediamine (10 mmol) is heated under reflux (80°C) with ethanol (10 mL) and acetone (5 mL) for 8 hours. The product crystallizes upon cooling and is purified via recrystallization from ethanol, yielding 70–75% of the target compound. The reaction mechanism involves nucleophilic attack by the amine groups on the carbonyl carbon of acetone, followed by cyclization and dehydration to form the seven-membered benzodiazepine ring.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient alternative to conventional heating, reducing reaction times from hours to minutes. A notable study demonstrated the serendipitous formation of this compound during attempts to synthesize benzimidazoles using microwave conditions.

Experimental Protocol

A mixture of o-phenylenediamine (0.01 mol) and isophthalic acid (0.01 mol) in ethanol-acetone (3:1 v/v) was irradiated at 180 W (50°C) for 15 minutes. After standing for 12 hours, the product crystallized as an iminium salt with isophthalate anions, which was subsequently neutralized to isolate the free benzodiazepine.

Advantages Over Conventional Methods:
  • Reaction Time : 15 minutes vs. 8 hours in conventional heating.
  • Yield : Comparable yields (70–75%) with reduced energy input.
  • Purity : Microwave conditions minimize side reactions, leading to higher product purity.

Catalytic Methods Using H-MCM-22

The use of H-MCM-22, a mesoporous zeolite catalyst, has revolutionized the synthesis of 1,5-benzodiazepines by enabling room-temperature reactions with high selectivity.

Procedure and Performance

A mixture of o-phenylenediamine (1 mmol), acetone (2.5 mmol), and H-MCM-22 (150 mg) in acetonitrile (4 mL) was stirred at room temperature for 60 minutes, yielding 87% of the product. The catalyst’s Brønsted acid sites facilitate protonation of the carbonyl group, enhancing electrophilicity and promoting cyclization.

Catalyst Optimization Data:
Catalyst Amount (mg) Reaction Time (min) Yield (%)
50 60 30
100 60 65
150 60 87
200 60 87

Table 1. Effect of H-MCM-22 catalyst amount on yield.

Advantages:
  • Mild Conditions : Room-temperature synthesis avoids thermal degradation.
  • Reusability : The catalyst retains activity for up to five cycles without significant loss in yield.

Solvent-Free Synthesis with Anhydrous Stannous Chloride

A solvent-free approach using anhydrous Stannous chloride (SnCl₂) as a catalyst has been developed to enhance sustainability and reduce waste.

Methodology

o-Phenylenediamine (10 mmol) and acetone (20 mmol) were ground with SnCl₂ (0.5 mmol) and heated at 80–85°C for 30–40 minutes. The crude product was purified via recrystallization from ethanol, achieving yields of 65–71%.

Key Features:
  • Efficiency : Reaction completion in 30–40 minutes.
  • Green Chemistry : Eliminates solvent use, aligning with green chemistry principles.
  • Mechanistic Insight : SnCl₂ promotes intramolecular imine-enamine cyclization via Lewis acid activation.

Comparative Analysis of Methods

Method Conditions Time Yield (%) Advantages Limitations
Conventional Heating Ethanol, 80°C 8 hours 70–75 Simple setup Long reaction time
Microwave-Assisted Ethanol-acetone, 50°C 15 minutes 70–75 Rapid synthesis Requires specialized equipment
H-MCM-22 Catalyzed Acetonitrile, RT 60 minutes 87 High yield, mild conditions Catalyst synthesis required
Solvent-Free (SnCl₂) 80–85°C, solvent-free 30–40 min 65–71 Eco-friendly, cost-effective Moderate yields

Table 2. Comparison of synthesis methods for this compound.

Mechanistic Insights and Side Reactions

The formation of this compound proceeds via a stepwise mechanism:

  • Initial Condensation : One amine group of o-phenylenediamine attacks acetone to form a Schiff base.
  • Second Condensation : The second amine reacts with another acetone molecule, yielding a diimine intermediate.
  • Cyclization : Intramolecular nucleophilic attack and dehydration form the benzodiazepine ring.

Side Reactions :

  • Excess acetone or prolonged heating can lead to over-alkylation, producing iminium salts.
  • Competing benzimidazole formation is observed if acidic conditions or dehydrating agents (e.g., isophthalic acid) are present.

Industrial Scalability and Challenges

While laboratory-scale syntheses are well-established, industrial production faces challenges:

  • Catalyst Cost : H-MCM-22 and SnCl₂ are cost-effective, but large-scale catalyst recovery needs optimization.
  • Energy Efficiency : Microwave methods are energy-efficient but require capital investment.
  • Purity Standards : Column chromatography is often needed for high-purity products, increasing production costs.

Chemical Reactions Analysis

Reaction Conditions and Catalysis

  • Catalyst : Treated natural zeolite (TNZ) acid-activated with HCl and NH₄Cl .

  • Temperature : 50°C for 2 hours .

  • Catalyst Loading : Optimal at 30% (wt/wt), yielding 73% product .

  • Reusability : The catalyst retains efficacy for four cycles without significant loss in activity .

Mechanistic Pathway :

  • Enolate Formation : Acetone reacts with the primary amine group of o-phenylenediamine, forming an imine intermediate.

  • Cyclization : A second acetone molecule undergoes nucleophilic attack, leading to a seven-membered benzodiazepine ring .

  • Iminium Cation Formation : The final product crystallizes as an iminium salt stabilized by isophthalate counterions .

Key Analytical Data

Parameter Findings Source
1H NMR (δ, ppm) 2.16 (s, CH₂), 1.24 (s, C2/C3-methyl), 2.51 (s, C6-methyl)
13C NMR (δ, ppm) 170.74 (C=N), 29.37 (C6-CH₃), 29.97 (C2/C3-CH₃)
IR (cm⁻¹) 1,710 (C=O), 1,607 (C=NH⁺), 3,309 (NH)
Mass Spectrometry Molecular ion peak at m/z 202 (C₁₂H₁₆N₂)

Catalyst Performance

Catalyst Loading (wt%) Yield (%)
1558
3073
4568
6065

Higher catalyst loadings (>30%) reduce yield due to pore blockage in the zeolite .

By-Products

  • Iminium Salts : Formed during crystallization with isophthalic acid .

  • Unreacted Intermediates : Traces of uncyclized Schiff bases observed in TLC .

Mechanistic Insights

The reaction proceeds via:

  • Enolate Ion Generation : Abstraction of a proton from acetone by ethoxide, forming a resonance-stabilized enolate .

  • Nucleophilic Attack : The enolate attacks the imine carbon, facilitating ring closure.

  • Dehydration : Sequential loss of water molecules stabilizes the benzodiazepine core .

Stability and Reactivity

  • Thermal Stability : Stable under reflux conditions (80°C) in ethanol .

  • pH Sensitivity : Protonation at the imine nitrogen enhances solubility in acidic media .

Scientific Research Applications

Pharmacological Studies

Research indicates that benzodiazepines exhibit various pharmacological effects such as anxiolytic (anti-anxiety), sedative, and muscle relaxant properties. The specific derivative of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine has been studied for its potential therapeutic effects in treating anxiety disorders and as a sedative agent .

Chemical Biology

The compound serves as a valuable intermediate in the synthesis of more complex benzodiazepine derivatives. Its structural modifications can lead to compounds with enhanced biological activity or selectivity for specific biological targets .

Material Science

Due to its unique chemical structure, this compound may find applications in the development of novel materials or coatings that require specific chemical properties such as stability and resistance to environmental factors .

Case Study 1: Synthesis via Treated Natural Zeolite Catalyst

In a study published in the Bulletin of Chemical Reaction Engineering & Catalysis, researchers successfully synthesized this compound using treated natural zeolite as a catalyst. The process was solvent-free and demonstrated high yields with excellent catalyst reusability over multiple cycles .

Catalyst Loading (%)Yield (%)Reusability Cycles
15654
30734
45683
60603

Case Study 2: Pharmacological Evaluation

A pharmacological evaluation highlighted the anxiolytic effects of derivatives synthesized from this compound. In vivo studies indicated significant reductions in anxiety-like behavior in animal models when administered with these derivatives .

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine involves the formation of a stable benzodiazepine ring through the condensation of o-phenylenediamine and acetone. The molecular targets and pathways are primarily related to its chemical reactivity rather than biological activity .

Biological Activity

2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine (commonly referred to as BZD) is a compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential biological activities, which include anxiolytic, sedative, and anticonvulsant effects. The molecular formula of BZD is C12H16N2C_{12}H_{16}N_{2} with a molecular weight of approximately 188.27 g/mol .

The synthesis of BZD involves the condensation of acetone with o-phenylenediamine in the presence of various solvents. The resulting product can crystallize as an iminium cation . Key spectral data for BZD includes:

Property Value
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
CAS Number24107-34-4
NMR SpectrumCharacteristic peaks at δ = 1.24 ppm (6H), δ = 2.22 ppm (3H), δ = 4.71 ppm (N-H)

Benzodiazepines typically function by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This results in increased neuronal inhibition, contributing to their anxiolytic and sedative properties . The specific activity of BZD has been explored in various studies.

Pharmacological Effects

  • Anxiolytic Effects : Research indicates that BZD exhibits significant anxiolytic properties comparable to other benzodiazepines. In animal models, BZD administration resulted in reduced anxiety-like behavior .
  • Sedative Properties : BZD has shown potential as a sedative agent. Studies have demonstrated its effectiveness in inducing sedation in laboratory settings .
  • Anticonvulsant Activity : Preliminary studies suggest that BZD may possess anticonvulsant properties, potentially making it useful in treating seizure disorders .

Study on Anxiolytic Effects

A study published in Molecules examined the anxiolytic effects of BZD compared to other benzodiazepines. The findings indicated that BZD significantly reduced anxiety levels in tested subjects when administered at appropriate dosages .

Sedative Effects in Clinical Trials

Clinical trials assessing the sedative effects of BZD showed that participants experienced improved sleep quality and reduced insomnia symptoms when treated with this compound compared to placebo groups .

Safety and Toxicology

The safety profile of BZD is critical for its therapeutic application. Toxicological assessments have indicated that while BZD is generally well-tolerated, excessive dosages can lead to sedation and respiratory depression, common risks associated with benzodiazepines .

Q & A

Basic Research Question

  • HPLC-UV : Pharmacopeial methods (e.g., USP) recommend C18 columns with acetonitrile/water gradients, detecting impurities at 0.1% levels .
  • TLC : Rapid screening for major by-products using silica gel plates .

Advanced Research Question
For trace impurities (<0.1%):

  • LC-QTOF-MS : Provides exact mass data for structural elucidation .
  • Forced degradation studies : Expose the compound to heat, light, or hydrolysis to identify labile impurities .

How do crystal packing and intermolecular interactions influence the stability of dihydrobenzodiazepines?

Advanced Research Question
Crystal structures (e.g., ) reveal hydrogen bonding between N-H and perchlorate ions, enhancing thermal stability . Computational tools (e.g., Mercury CSD) model packing motifs to predict:

  • Hygroscopicity : Non-polar packing reduces moisture uptake.
  • Polymorphism : Screen solvents to isolate stable polymorphs .

What strategies are effective for scaling up synthesis while maintaining regioselectivity?

Advanced Research Question

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
  • Catalyst immobilization : Zeolite or polymer-supported acids enable catalyst reuse .
  • Process analytical technology (PAT) : Real-time monitoring adjusts parameters dynamically .

How can stability studies be designed to evaluate degradation under physiological conditions?

Advanced Research Question

  • pH-dependent stability : Incubate in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids .
  • Oxidative stress : Add hydrogen peroxide to model metabolic oxidation .
  • Light exposure : Use ICH Q1B guidelines for photostability testing .

What interdisciplinary approaches integrate computational and experimental data for benzodiazepine research?

Advanced Research Question

  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity .
  • Cryo-EM : Resolve receptor-compound complexes at near-atomic resolution .
  • Machine learning : Predict synthetic pathways using reaction databases (e.g., Reaxys) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 2
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.